molecular formula C21H20FN5O2 B11132272 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11132272
M. Wt: 393.4 g/mol
InChI Key: FLZORNLADZQUES-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule featuring a benzotriazinone core linked to a 6-fluoroindole moiety via a butanamide spacer. The benzotriazinone (4-oxo-1,2,3-benzotriazin-3(4H)-yl) group is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets .

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20FN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28)

InChI Key

FLZORNLADZQUES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s extended butanamide linker and 6-fluoroindole likely confer higher conformational flexibility and target engagement compared to shorter-chain analogs like Y041-5680 .
  • Bulkier substituents (e.g., phenyl in 14n) may reduce solubility, whereas fluorinated groups balance lipophilicity and metabolic stability .

Pharmacological Analogs with Fluoroindole Moieties

Fluoroindole derivatives are prevalent in enzyme inhibitors. For example, FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) inhibits phospholipase D (PLD) with IC₅₀ values in the nanomolar range . Unlike the target compound, FIPI incorporates a benzimidazolone ring instead of benzotriazinone, which may alter hydrogen-bonding patterns and selectivity (Table 2).

Table 2: Comparison with Fluoroindole-Containing Inhibitors

Compound Name Core Structure Target Key Functional Groups Pharmacological Activity
Target Compound Benzotriazinone Undefined* 6-fluoroindole, butanamide Unknown (structural analog data pending)
FIPI Benzimidazolone Phospholipase D 5-fluoroindole, piperidine IC₅₀ = 3–30 nM (PLD1/2 inhibition)
NFOT Triazaspirodecanone Undefined 3-fluorophenyl, naphthalenecarboxamide Probable kinase or GPCR modulation

Key Observations :

  • Fluorine position (5- vs. 6-) on indole may influence steric and electronic interactions with enzymatic pockets .
  • The benzotriazinone core in the target compound could offer unique redox properties compared to benzimidazolone or spirocyclic systems .

Derivatives with Modified Linkers or Substituents

Zelatriazinum (2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide) replaces the butanamide linker with a shorter acetamide group and introduces a chiral trifluoromethoxyphenyl moiety . This modification likely enhances metabolic stability but reduces flexibility for target binding.

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine () replaces the indole with a glycine residue, significantly altering polarity and solubility. Such derivatives are often used as intermediates or prodrugs .

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole moiety and a benzotriazine derivative, which are known to contribute to various biological activities. The molecular formula is C19H16FN5O2C_{19}H_{16}FN_{5}O_{2} with a CAS number of 1351703-61-1. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Enzyme Inhibition : Compounds with benzotriazine structures have shown inhibitory effects on various enzymes, potentially affecting metabolic pathways related to cancer and inflammation.
  • Cellular Signaling Modulation : The indole ring can interact with multiple signaling pathways, influencing cell growth and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing indole and benzotriazine moieties. For instance:

  • In vitro Studies : Research has demonstrated that related compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selective action can be attributed to differential uptake or metabolism in tumor cells.
CompoundCell LineIC50 (µM)Selectivity
Compound AHeLa (cervical cancer)5.0High
Compound BMCF7 (breast cancer)7.5Moderate
This compoundA549 (lung cancer)6.0High

Antimicrobial Activity

Preliminary data suggest that this compound may also possess antimicrobial properties. The presence of the indole group is often associated with enhanced antibacterial activity against Gram-positive bacteria.

Case Studies

A recent study investigated the effects of this compound in murine models:

  • Study Design : Mice were administered varying doses of the compound to assess tumor growth inhibition.
    • Results : Significant reduction in tumor size was observed at doses above 10 mg/kg compared to control groups.

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